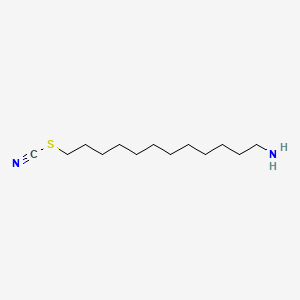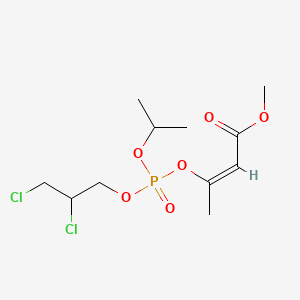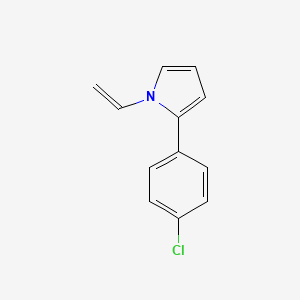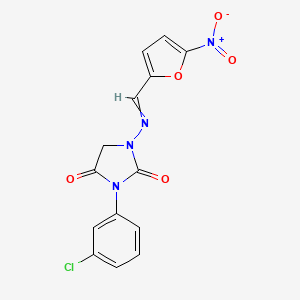
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin is a synthetic organic compound that belongs to the class of hydantoins. Hydantoins are known for their diverse biological activities and applications in various fields, including medicine and agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin typically involves the condensation of 5-nitrofurfural with 3-(m-chlorophenyl)hydantoin under specific reaction conditions. The reaction may require a catalyst and controlled temperature to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce different oxidized forms.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Nitrofurfurylideneamino)-3-phenylhydantoin
- 1-(5-Nitrofurfurylideneamino)-3-(p-chlorophenyl)hydantoin
Uniqueness
1-(5-Nitrofurfurylideneamino)-3-(m-chlorophenyl)hydantoin is unique due to the presence of both the nitrofurylidene and m-chlorophenyl groups, which may confer specific chemical and biological properties. Its uniqueness can be highlighted by comparing its reactivity, stability, and biological activities with similar compounds.
Propriétés
Numéro CAS |
63765-99-1 |
|---|---|
Formule moléculaire |
C14H9ClN4O5 |
Poids moléculaire |
348.70 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H9ClN4O5/c15-9-2-1-3-10(6-9)18-12(20)8-17(14(18)21)16-7-11-4-5-13(24-11)19(22)23/h1-7H,8H2 |
Clé InChI |
VGJILXOIKYGSSU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
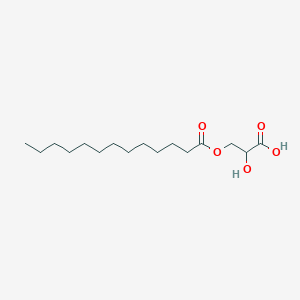
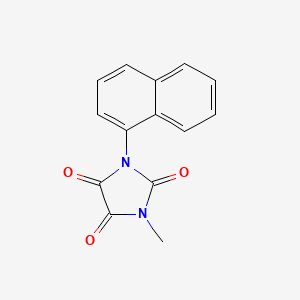
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)


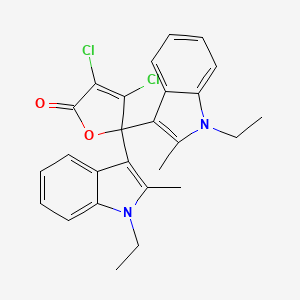
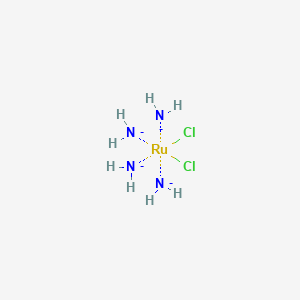

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
